molecular formula C3H5BF3K B1421479 Potassium trans-1-propenyltrifluoroborate CAS No. 804565-39-7

Potassium trans-1-propenyltrifluoroborate

Cat. No. B1421479
M. Wt: 147.98 g/mol
InChI Key: RLDWVFWDURMTAV-SQQVDAMQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Potassium trans-1-propenyltrifluoroborate is a chemical compound with the molecular formula C3H5BF3K . It is commonly used as a substrate in cross-coupling reactions .


Synthesis Analysis

This compound can be used in the synthesis of anethole dithiolethione-NH2 (ADT-NH2), which is used to prepare a drug-H2S delivery system . It is also used to prepare methyl (E)-2,2-dimethyl-5-(propen-1-yl)-4H-benzo[d][1,3]dioxine-7-carboxylate, a key intermediate for the synthesis of the alkaloid ampullosine .


Molecular Structure Analysis

The molecular structure of Potassium trans-1-propenyltrifluoroborate is represented by the SMILES string [K+].C\C=C\B-(F)F . The compound has a molecular weight of 147.98 g/mol .


Chemical Reactions Analysis

Potassium trans-1-propenyltrifluoroborate is used as a substrate in cross-coupling reactions with 2-(chloromethyl)-2,1-borazaronaphthalenes to yield allyl borazaronaphthalenes using a palladium catalyst .


Physical And Chemical Properties Analysis

Potassium trans-1-propenyltrifluoroborate appears as a solid with a melting point of 81-85°C . It is soluble in polar solvents like water, methanol, ethanol, and acetone.

Scientific Research Applications

Cross-Coupling Reactions

Potassium trans-1-propenyltrifluoroborate is used in stereospecific cross-coupling reactions, particularly in the Suzuki-Miyaura reaction. It allows the synthesis of protected secondary alcohols from aryl and heteroaryl chlorides with high yields and retention of stereochemistry. This method avoids the β-hydride elimination pathway, making it highly effective for organic synthesis (Molander & Wisniewski, 2012).

Synthesis and Characterization

Research includes the synthesis and spectroscopic characterization of various potassium polyfluoroalkenyltrifluoroborates. These compounds are characterized using NMR and IR spectra, which are crucial for understanding their structural and chemical properties (Frohn & Bardin, 2001).

Catalysis in Aqueous Media

Potassium trans-1-propenyltrifluoroborate is also used in palladacycle-catalyzed cross-coupling reactions in aqueous media. This method affords biphenyls under phosphine-free conditions and demonstrates the versatility of these compounds in organic synthesis (Alacid & Nájera, 2008).

Nickel-Catalyzed Cross-Coupling

This compound plays a significant role in nickel-catalyzed cross-coupling reactions. It's used for alkenylation of alkyl electrophiles, showing a high tolerance for various functional groups and maintaining stereochemistry (Molander & Argintaru, 2014).

Use in Combinatorial Chemistry

Potassium trans-1-propenyltrifluoroborate's stability as a crystalline solid enhances its application in combinatorial chemistry. Its stability facilitates its storage and handling, making it useful in various cross-coupling reactions (Molander, Katona, & Machrouhi, 2002).

Lewis Acid Promoted Reactions

It's employed in Lewis acid promoted Mannich type reactions, demonstrating its versatility in creating functionalized amines, which are valuable in synthesizing various organic compounds (Stas & Tehrani, 2007).

Spectroscopic Reference Data

Comprehensive spectroscopic reference data for potassium organotrifluoroborates, including potassium trans-1-propenyltrifluoroborate, are crucial for understanding their chemical behavior and application in various chemical processes (Oliveira et al., 2009).

properties

IUPAC Name

potassium;trifluoro-[(E)-prop-1-enyl]boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5BF3.K/c1-2-3-4(5,6)7;/h2-3H,1H3;/q-1;+1/b3-2+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLDWVFWDURMTAV-SQQVDAMQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C=CC)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[B-](/C=C/C)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5BF3K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Potassium trans-1-propenyltrifluoroborate

CAS RN

804565-39-7
Record name 804565-39-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Potassium trans-1-propenyltrifluoroborate
Reactant of Route 2
Potassium trans-1-propenyltrifluoroborate
Reactant of Route 3
Potassium trans-1-propenyltrifluoroborate
Reactant of Route 4
Potassium trans-1-propenyltrifluoroborate
Reactant of Route 5
Potassium trans-1-propenyltrifluoroborate

Citations

For This Compound
9
Citations
GA Molander, J Amani, SR Wisniewski - Organic letters, 2014 - ACS Publications
… Initial efforts focused on optimizing conditions under which 1 coupled to potassium trans-1-propenyltrifluoroborate (Table 3, entry 1). Using microscale high-throughput experimentation (…
Number of citations: 25 pubs.acs.org
DF Vargas, EL Larghi, TS Kaufman - RSC advances, 2019 - pubs.rsc.org
… A mixture of the triflate 18 (100 mg, 0.27 mmol), potassium trans-1-propenyltrifluoroborate (68 mg, 0.45 mmol), Cs 2 CO 3 (264 mg, 0.81 mmol), LiCl (5 mg, 0.12 mmol), DavePhos (10 …
Number of citations: 7 pubs.rsc.org
M Roche, SM Salim, J Bignon, H Levaique… - The Journal of …, 2015 - ACS Publications
… 1-(5-Bromo-2-((4-methoxybenzyl)oxy)phenyl)ethanone 11 (5 mmol, 1.68 g), potassium trans-1-propenyltrifluoroborate (5.25 mmol, 772 mg), PdCl 2 (dppf).CH 2 Cl 2 (0.1 mmol, 82 mg) …
Number of citations: 28 pubs.acs.org
AL Barthelemy, A Prieto, P Diter… - European Journal of …, 2018 - Wiley Online Library
We report herein the preparation of ortho‐vinylaryl S‐trifluoromethylated sulfoximines through cross‐coupling reactions. Two efficient palladium‐catalyzed procedures (Stille and Suzuki…
K Sugimoto, N Matsuo, D Tominaga… - … journal for reviews …, 2019 - scholar.archive.org
… To a stirred solution of the triflate 30 (32.4 mg, 0.0437 mmol) in THF–H2O (0.16 mL, 10:1 v/v) were added potassium trans–1–propenyltrifluoroborate (31) (12.7 mg, 0.873 mmol), XPhos (…
Number of citations: 4 scholar.archive.org
BN Hemric, AW Chen, Q Wang - The Journal of organic chemistry, 2018 - ACS Publications
Copper-catalyzed alkene amino oxygenation reactions using O-acylhydroxylamines have been achieved for a rapid and modular access to diverse 1,2-amino oxygen-containing …
Number of citations: 48 pubs.acs.org
MD Hammers - 2016 - search.proquest.com
Hydrogen sulfide (H2S) is an essential small molecule in human physiology. Although quite toxic, H2S is produced endogenously and performs important regulatory functions in the …
Number of citations: 3 search.proquest.com
KM Traister - 2015
Number of citations: 4
MD Hammers, L Singh, LA Montoya, AD Moghaddam… - Synlett, 2016 - thieme-connect.com
… Palladium-catalyzed coupling of 4-chloro-(N-Boc)aniline with potassium trans-1-propenyltrifluoroborate installs a propenyl dithiolethione precursor onto the protected aniline to form …
Number of citations: 13 www.thieme-connect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.